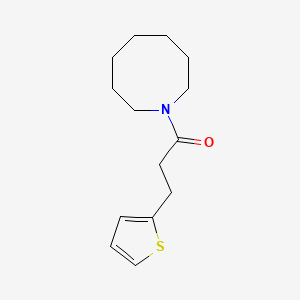![molecular formula C15H14N2O2 B7499586 N-[(4-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7499586.png)
N-[(4-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide, also known as C646, is a small molecule inhibitor that has been widely used in scientific research. This compound is known to inhibit the activity of the histone acetyltransferase (HAT) p300/CBP, which plays a crucial role in regulating gene expression.
Mécanisme D'action
N-[(4-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide inhibits the activity of p300/CBP by binding to the acetyl-CoA binding site of the enzyme. This prevents the enzyme from acetylating histones and other proteins, leading to changes in gene expression and cellular function. The inhibition of p300/CBP by N-[(4-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models.
Biochemical and physiological effects:
N-[(4-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation in animal models, and improve glucose tolerance in diabetic mice. N-[(4-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide has also been shown to regulate the expression of genes involved in metabolism, cell cycle progression, and DNA damage response.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(4-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide has several advantages as a tool for studying the role of p300/CBP in biological processes. It is a small molecule inhibitor that can be easily synthesized and purified. It has high selectivity for p300/CBP and does not inhibit other histone acetyltransferases. However, N-[(4-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide also has some limitations. It has poor solubility in aqueous solutions, which can limit its use in some experiments. It also has low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the use of N-[(4-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide in scientific research. One direction is to study the role of p300/CBP in epigenetic regulation and chromatin remodeling. Another direction is to investigate the potential therapeutic applications of N-[(4-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide in cancer, inflammation, and neurodegenerative diseases. Additionally, the development of new inhibitors with improved solubility and bioavailability could expand the use of p300/CBP inhibitors in scientific research.
Méthodes De Synthèse
The synthesis of N-[(4-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide involves the reaction between 4-cyanobenzyl chloride and 2,3-dimethylfuran-3-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a high temperature. The resulting product is then purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
N-[(4-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide has been widely used in scientific research as a tool to study the role of p300/CBP in various biological processes. It has been shown to inhibit the activity of p300/CBP in vitro and in vivo, leading to changes in gene expression and cellular function. N-[(4-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide has been used to study the role of p300/CBP in cancer, inflammation, metabolism, and neurodegenerative diseases.
Propriétés
IUPAC Name |
N-[(4-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-11-14(7-8-19-11)15(18)17(2)10-13-5-3-12(9-16)4-6-13/h3-8H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJJYJUXKKISAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N(C)CC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-bromo-1-[(4-chlorophenyl)methyl]pyrazol-3-yl]-2-fluorobenzamide](/img/structure/B7499512.png)




![N-[(4-cyanophenyl)methyl]-N,2,5-trimethylfuran-3-carboxamide](/img/structure/B7499543.png)
![5-bromo-2-chloro-N-[(4-cyanophenyl)methyl]-N-methylbenzamide](/img/structure/B7499550.png)



![1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7499567.png)
